molecular formula C8H15NO2S B14478850 S-(2-Acetamidoethyl) butanethioate CAS No. 68231-66-3

S-(2-Acetamidoethyl) butanethioate

Cat. No.: B14478850
CAS No.: 68231-66-3
M. Wt: 189.28 g/mol
InChI Key: YHZLJUUTBUHPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Acetamidoethyl) butanethioate is a thioester compound characterized by a butanethioate group linked to a 2-acetamidoethyl moiety. Key features include:

  • Functional Groups: A thioester (butanethioate) and an acetamido group, which contribute to hydrogen bonding and polarity .
  • Potential Applications: Thioesters are widely used in organic synthesis, particularly in polyketide and peptide assembly lines, as seen in the synthesis of structurally similar compounds like 5d in and .

Properties

CAS No.

68231-66-3

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

S-(2-acetamidoethyl) butanethioate

InChI

InChI=1S/C8H15NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-6H2,1-2H3,(H,9,10)

InChI Key

YHZLJUUTBUHPND-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) butanethioate typically involves the reaction of N-acetylcysteamine with butyric anhydride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is extracted using ether .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Acetamidoethyl) butanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted thioesters.

Scientific Research Applications

Chemistry: S-(2-Acetamidoethyl) butanethioate is used as a building block in organic synthesis. It can be used to introduce thioester functionality into larger molecules, which can then undergo further chemical transformations.

Biology: In biological research, thioesters like this compound are used in the study of enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials that require thioester functionality.

Mechanism of Action

The mechanism of action of S-(2-Acetamidoethyl) butanethioate involves its interaction with enzymes that recognize thioester substrates. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity. The molecular targets include thioesterases and other enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

S-(2-Acetamidoethyl) Ethanethioate

  • Molecular Formula: C₆H₁₁NO₂S .
  • Key Differences :
    • Chain Length : The thioester group is ethanethioate (C₂) instead of butanethioate (C₄), reducing lipophilicity.
    • Polarity : The shorter chain increases polarity compared to the butanethioate analog.
  • Synthesis : Prepared via acetylation of cysteamine derivatives, similar to methods for compound 5d in .

S-[2-(Dimethylamino)ethyl] Butanethioate

  • Molecular Formula: C₈H₁₇NOS .
  • Key Differences: Substituent: A dimethylamino group replaces the acetamido group, significantly altering electronic properties (basic vs. neutral).
  • Applications: Used in pharmaceutical intermediates and organocatalysis, contrasting with the acetamido variant’s role in polyketide synthesis .

S-Methyl Butanethioate

  • Molecular Formula : C₅H₁₀OS .
  • Key Differences :
    • Substituent : A simple methyl group instead of acetamidoethyl, drastically reducing hydrogen-bonding capacity.
    • Physical Properties : Lower molecular weight (118.2 g/mol vs. ~175–276 g/mol for analogs) and higher volatility (boiling point: 141.4°C) .
  • Hazard Profile : Classified as an irritant (Xi), unlike the acetamido derivatives, which are typically handled under controlled laboratory conditions .

S-(3-((4-Oxohexan-2-yl)thio)propyl) Butanethioate

  • Molecular Formula : C₁₃H₂₄O₂S₂ .
  • Key Differences :
    • Complexity : Contains an additional oxohexane moiety, increasing steric hindrance and reactivity in ketone-based reactions.
    • Synthesis Yield : Higher yield (46%) compared to simpler analogs due to optimized conjugation in α,β-unsaturated ketone reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
S-(2-Acetamidoethyl) Butanethioate* Not explicitly reported ~175–200 (estimated) Acetamido, butanethioate N/A Polyketide synthesis
S-(2-Acetamidoethyl) Ethanethioate C₆H₁₁NO₂S 161.22 Acetamido, ethanethioate N/A Biochemical intermediates
S-[2-(Dimethylamino)ethyl] Butanethioate C₈H₁₇NOS 175.29 Dimethylamino, butanethioate N/A Catalysis, drug intermediates
S-Methyl Butanethioate C₅H₁₀OS 118.20 Methyl, butanethioate 141.4 Fragrance, flavoring agents
S-(3-((4-Oxohexan-2-yl)thio)propyl) Butanethioate C₁₃H₂₄O₂S₂ 276.46 Oxohexane, thioether N/A Ketone conjugation studies

*Estimated based on analogs.

Research Findings and Functional Insights

  • Reactivity: The acetamido group in this compound facilitates hydrogen bonding, making it suitable for stereoselective enzymatic reactions (e.g., polyketide assembly lines) . In contrast, dimethylamino analogs exhibit enhanced nucleophilicity .
  • Synthetic Challenges : Lower yields (14–46%) in complex thioesters () highlight the difficulty of introducing multiple functional groups, whereas simpler analogs like S-methyl butanethioate are synthesized efficiently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.